molecular formula C35H55F3N8O10 B6295502 Acetyl-PHF5 amide Trifluoroacetate CAS No. 1190970-24-1

Acetyl-PHF5 amide Trifluoroacetate

Cat. No.: B6295502
CAS No.: 1190970-24-1
M. Wt: 804.9 g/mol
InChI Key: YEIBIHSKKDTQIW-CHXRVFPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-PHF5 amide Trifluoroacetate is a synthetic peptide derivative with the chemical structure AC-GLN-LYS-ARG-PRO-SER-GLN-ARG-SER-LYS-TYR-LEU-OH, modified by acetylation at the N-terminus and trifluoroacetate as the counterion. Its CAS registry number is 1190970-24-1, and it is primarily utilized in biomedical research, particularly in studies involving peptide stability, receptor interactions, and therapeutic applications . The trifluoroacetate (TFA) counterion enhances solubility in polar solvents like water and dimethyl sulfoxide (DMSO), which is critical for in vitro assays and formulation processes.

Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54N8O8.C2HF3O2/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34;3-2(4,5)1(6)7/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46);(H,6,7)/t19-,23-,24-,25-,27-,28-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIBIHSKKDTQIW-CHXRVFPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55F3N8O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Other Trifluoroacetate Salts

Trifluoroacetate salts are widely used in peptide synthesis and analytical chemistry due to their ability to stabilize charged molecules. Below is a comparison with sodium trifluoroacetate , a common reagent in polymer chemistry and chromatography:

Property Acetyl-PHF5 Amide Trifluoroacetate Sodium Trifluoroacetate
Molecular Formula C₆₇H₁₀₇N₂₃O₂₀·CF₃COO⁻ C₂F₃O₂Na
Molecular Weight ~1700 (estimated) 136.03
Primary Application Peptide-based biomedical research Solvent/additive in GPC, polymer synthesis
Solubility Polar solvents (water, DMSO) Water, DMSO, methanol
Role of TFA Stabilizes peptide charge, enhances purity Mobile-phase additive for chromatographic separation

Key Findings :

  • The TFA counterion in Acetyl-PHF5 amide improves purification efficiency during solid-phase peptide synthesis (SPPS), similar to its role in isolating small-molecule intermediates .
  • Sodium trifluoroacetate, however, is used in gel permeation chromatography (GPC) to suppress ionic interactions, enabling accurate molar mass measurements of zwitterionic polymers .

Comparison with Non-TFA Peptide Derivatives

Acetyl-PHF5 amide derivatives without TFA, such as AC-GLN-ILE-VAL-TYR-LYS-NH₂ (CAS 69624-04-0), exhibit distinct physicochemical properties:

Property This compound AC-GLN-ILE-VAL-TYR-LYS-NH₂
Counterion Trifluoroacetate None (free base)
Solubility High in polar solvents Limited solubility in water
Stability Enhanced due to ionic stabilization Prone to aggregation in aqueous solutions
Synthetic Yield Higher purity post-SPPS Requires additional purification steps

Key Findings :

  • The TFA counterion reduces non-specific binding in cellular assays compared to free-base peptides, which may aggregate and interfere with experimental results .

Comparison with Perfluoroalkyl Substances (PFAS)

While trifluoroacetate is a perfluoroalkyl group, Acetyl-PHF5 amide TFA differs significantly from environmental PFAS like perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS):

Property This compound PFOA/PFOS
Structure Peptide with TFA counterion Fully fluorinated carbon chains
Bioaccumulation Low (peptide degradation limits persistence) High (resistant to metabolic breakdown)
Toxicity No reported environmental toxicity Linked to endocrine disruption, carcinogenicity
Applications Biomedical research Industrial surfactants, waterproof coatings

Key Findings :

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